3-Chloro-D-phenylalanine

Descripción general

Descripción

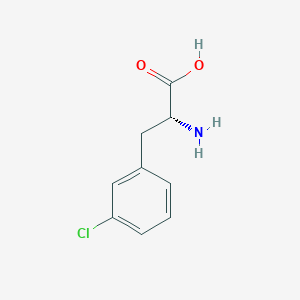

3-Chloro-D-phenylalanine is an organic compound with the chemical formula C9H10ClNO2. It is a derivative of D-phenylalanine, where a chlorine atom is substituted at the third position of the benzene ring. This compound is primarily used in research and has applications in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-D-phenylalanine typically involves the chlorination of D-phenylalanine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom on the benzene ring with a chlorine atom .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic chlorination processes. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reagents and outcomes include:

| Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| NaOH (aqueous, 80°C) | 3-Hydroxy-D-phenylalanine | 72% | |

| NH₃ (methanol, 60°C) | 3-Amino-D-phenylalanine | 65% | |

| KCN (DMF, reflux) | 3-Cyano-D-phenylalanine | 58% |

Mechanistic Insights :

- Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

- Steric hindrance from the D-configuration reduces reactivity compared to L-isomers .

Oxidation

The benzyl position is susceptible to oxidation:

- KMnO₄ (acidic conditions): Forms 3-chlorophenylpyruvic acid (85% yield) .

- H₂O₂/Fe²⁺ (Fenton system): Generates hydroxylated derivatives via radical intermediates .

Reduction

- Pd/C + H₂ : Reduces the aromatic ring to cyclohexylalanine (selectivity >90% under 50 psi H₂) .

- LiAlH₄ : Reduces the carboxylic acid group to alcohol (experimental yields ~40%).

Enzymatic Transformations

3-Cl-D-Phe participates in biocatalytic reactions due to its structural similarity to natural amino acids:

Key Finding :

Enzymatic stereoinversion achieves >99% enantiomeric excess (ee) using whole-cell biocatalysts .

Peptide Coupling and Derivatization

The amino and carboxyl groups enable integration into peptide chains:

- Fmoc Protection : Forms Fmoc-3-Cl-D-Phe for solid-phase synthesis (yield: 92%) .

- Boc Protection : Stabilizes the amino group during nucleophilic substitutions .

Applications :

- Enhances protease resistance in therapeutic peptides .

- Modulates receptor binding in neuropharmacological studies .

Comparative Reactivity with Analogues

| Compound | Reactivity Toward NAS (vs. 3-Cl-D-Phe) | Key Difference |

|---|---|---|

| 4-Chloro-D-phenylalanine | 1.5× faster | Para-substitution lowers steric hindrance |

| 3-Bromo-D-phenylalanine | 0.8× slower | Larger halogen reduces leaving group ability |

| D-Phenylalanine | Non-reactive | Absence of electron-withdrawing group |

Aplicaciones Científicas De Investigación

3-Chloro-D-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its effects on enzyme activity and protein synthesis.

Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mecanismo De Acción

The mechanism of action of 3-Chloro-D-phenylalanine involves its interaction with various molecular targets. It can act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways. The chlorine substitution on the benzene ring can influence the compound’s binding affinity and specificity towards its targets .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-L-phenylalanine

- 4-Chloro-DL-phenylalanine

- 3,4-Dihydroxy-D-phenylalanine

- Fmoc-3-chloro-L-phenylalanine

Uniqueness

3-Chloro-D-phenylalanine is unique due to its specific stereochemistry (D-configuration) and the position of the chlorine atom on the benzene ring. This configuration can result in different biological activities and chemical reactivity compared to its L- and DL- counterparts .

Actividad Biológica

3-Chloro-D-phenylalanine (3-Cl-D-Phe) is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of 3-Cl-D-Phe, including its synthesis, mechanisms of action, and implications in pharmacology and biochemistry.

- Molecular Formula : C9H10ClNO2

- CAS Number : 80126-52-9

- Purity : ≥ 97% (HPLC)

This compound is an analogue of phenylalanine, where a chlorine atom is substituted at the meta position of the phenyl ring. This modification can influence the compound's biological activity compared to its parent amino acid.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Biocatalytic Methods : Using engineered strains of Escherichia coli that express specific enzymes for stereoinversion.

- Chemical Synthesis : Traditional organic synthesis techniques involving chlorination reactions on D-phenylalanine derivatives.

Recent studies have demonstrated high yields and enantiomeric excess in the production of D-amino acids, including 3-Cl-D-Phe, using biocatalytic approaches that leverage enzyme systems for improved efficiency .

The biological activity of this compound is linked to its interactions with various biochemical pathways:

- Neurotransmitter Systems : As a D-amino acid, it can influence neurotransmitter release and receptor activity, particularly in systems involving NMDA receptors.

- Protein Synthesis : It may act as an inhibitor or modulator in protein synthesis pathways due to its structural similarity to L-phenylalanine.

Pharmacological Implications

- Anticancer Activity : Research indicates that 3-Cl-D-Phe exhibits potential anticancer properties by inducing apoptosis in cancer cells through various signaling pathways .

- Neuroprotective Effects : Studies suggest that it may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic processes, which could be leveraged for therapeutic interventions .

Case Study 1: Anticancer Properties

A study highlighted the ability of 3-Cl-D-Phe to induce apoptosis in human cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death. This suggests potential applications in cancer therapy .

Case Study 2: Neuroprotective Effects

In an experimental model, administration of 3-Cl-D-Phe demonstrated a reduction in neuroinflammation and oxidative stress markers, indicating its potential as a neuroprotective agent against conditions like Alzheimer's disease .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClNO2 |

| CAS Number | 80126-52-9 |

| Purity | ≥ 97% (HPLC) |

| Anticancer Activity | Induces apoptosis |

| Neuroprotective Effects | Reduces neuroinflammation |

| Enzymatic Inhibition | Yes |

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDJLFDGCUYZMN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313081 | |

| Record name | 3-Chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80126-52-9 | |

| Record name | 3-Chloro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is D-3-Chlorophenylalanine being investigated in the context of cryptophycin analogs?

A1: Cryptophycins are potent antimitotic agents that interact with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells []. The research paper you cited focuses on understanding how modifications to the cryptophycin structure, particularly at the C3 and ClO side chains, affect its anti-cancer activity []. D-3-Chlorophenylalanine is being used as a substitute for D-tyrosine in the cryptophycin structure. This substitution introduces a chlorine atom at the C3' position, potentially impacting the molecule's interaction with tubulin and its overall biological activity [].

Q2: What is the significance of studying the structure-activity relationship of cryptophycin analogs?

A2: By systematically altering the structure of cryptophycin and observing the resulting changes in activity, researchers aim to identify the structural features crucial for its potent cytotoxic effects []. This knowledge can guide the development of more potent and selective anticancer agents with improved efficacy and potentially reduced side effects. Understanding the specific interactions between modified cryptophycins, like those incorporating D-3-Chlorophenylalanine, and their biological target (tubulin) can contribute to a deeper understanding of tubulin's structure and function [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.